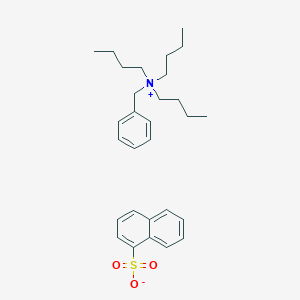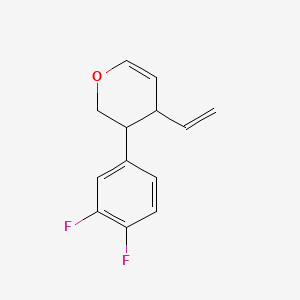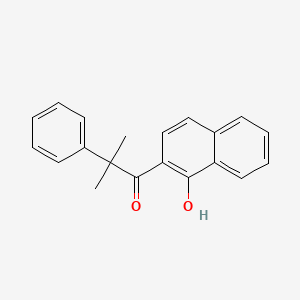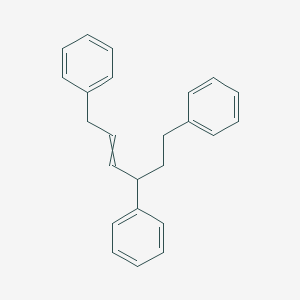
1,1',1''-(Hex-2-ene-1,4,6-triyl)tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene typically involves the reaction of hexene with benzene derivatives under specific conditions. One common method involves the use of a catalyst such as magnesium chloride/titanium tetrachloride and dicyclopentadienylzirconium dichloride. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Análisis De Reacciones Químicas
1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene has several scientific research applications:
Kinetics and Mechanisms: Research involving the hydroformylation of 1-hexene catalyzed by rhodium systems highlights its importance in understanding reaction kinetics and mechanisms.
Industrial Processes:
Mecanismo De Acción
The mechanism by which 1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene exerts its effects involves interactions with specific molecular targets and pathways. For example, in polymerization reactions, it interacts with catalyst systems to enhance the rate of ethene consumption. The phenyl groups in its structure may also participate in π-π interactions, influencing its reactivity and stability in various chemical processes.
Comparación Con Compuestos Similares
1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene can be compared with other similar compounds such as:
1-Hexene: A closely related compound known for its role in polymerization reactions.
2,4,6-Triphenyl-1-hexene: Another name for the same compound, highlighting its structural features.
1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene: Similar compounds with slight variations in the positioning of phenyl groups or the length of the alkene chain.
The uniqueness of 1,1’,1’'-(Hex-2-ene-1,4,6-triyl)tribenzene lies in its specific structure, which allows for diverse applications in scientific research and industrial processes.
Propiedades
Número CAS |
376372-04-2 |
|---|---|
Fórmula molecular |
C24H24 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1,6-diphenylhex-4-en-3-ylbenzene |
InChI |
InChI=1S/C24H24/c1-4-11-21(12-5-1)15-10-18-24(23-16-8-3-9-17-23)20-19-22-13-6-2-7-14-22/h1-14,16-18,24H,15,19-20H2 |
Clave InChI |
HVNPFTYOZXKDKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(C=CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


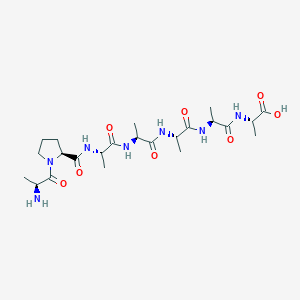
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)


![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
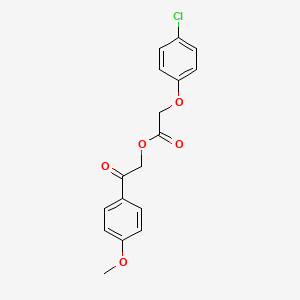
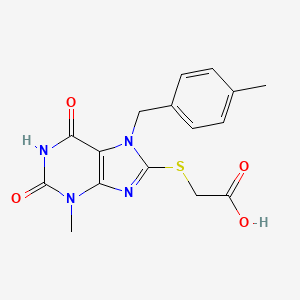
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
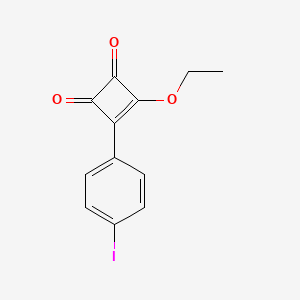
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
